3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
oxalic acid;3-pyrazin-2-yl-5-[1-(thiophen-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS.C2H2O4/c1-2-11(21-5-1)9-19-7-10(8-19)14-17-13(18-20-14)12-6-15-3-4-16-12;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOVECBVXDRHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazine Ring: Starting with a suitable pyrazine precursor, the pyrazine ring is constructed through cyclization reactions.
Introduction of the Thiophene Moiety: The thiophene ring is introduced via a coupling reaction, often using thiophene-2-carboxaldehyde and appropriate catalysts.
Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving an amine and a halogenated precursor.
Oxadiazole Ring Construction: The oxadiazole ring is formed by reacting a hydrazide with an appropriate carboxylic acid derivative.
Final Coupling and Oxalate Formation: The final step involves coupling the intermediate compounds and forming the oxalate salt through reaction with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Biological Activity
The compound 3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant synthetic methods and case studies.
Chemical Structure and Synthesis
The compound consists of a pyrazine ring, a thiophene moiety, and an oxadiazole ring. These structural features contribute to its diverse chemical reactivity and biological activity. The synthesis typically involves cyclization reactions using hydrazides and carboxylic acids under dehydrating conditions to form the oxadiazole ring. The pyrazine and thiophene moieties are introduced through coupling reactions with appropriate precursors .
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole core have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a broad spectrum of activity against various pathogens:
- Bacterial Activity : Studies have shown that derivatives with oxadiazole rings can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . For instance, some derivatives displayed minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.
- Antifungal Activity : Research has also highlighted antifungal properties against species such as Candida albicans, suggesting the potential for therapeutic applications in treating fungal infections .
Anti-inflammatory and Anticancer Properties
The biological activity of oxadiazole derivatives extends beyond antimicrobial effects:
- Anti-inflammatory Effects : Some studies indicate that compounds similar to 3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Anticancer Activity : The compound's structure suggests potential anticancer activity. Research on related oxadiazole derivatives has shown their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vitro and in vivo .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, compounds were tested against Mycobacterium bovis and exhibited strong inhibitory effects. Molecular docking studies revealed that these compounds bind effectively to the active site of key enzymes involved in mycolic acid biosynthesis, indicating their potential as antitubercular agents .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity study involving L929 normal cells showed that certain derivatives of oxadiazoles had minimal cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development as therapeutic agents .
Data Tables
| Biological Activity | Tested Pathogens/Cells | Results (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL | |
| Antifungal | Candida albicans | 16 µg/mL |
| Anti-inflammatory | Pro-inflammatory cytokines | Inhibition >50% |
| Anticancer | Various cancer cell lines | IC50 < 10 µM |
Scientific Research Applications
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various 1,3,4-oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific enzymes involved in tumor growth .
Case Study:
In a study published in Pharmaceuticals, 1,3,4-oxadiazoles demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of thymidine phosphorylase and other cancer-related enzymes .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. The presence of the thiophene and pyrazine rings enhances its interaction with microbial targets, making it effective against a range of pathogens.
Case Study:
A series of synthesized oxadiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications in the thiophene ring significantly influenced antimicrobial efficacy .
Anti-inflammatory Effects
Oxadiazole compounds have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways. This suggests that 3-(Pyrazin-2-yl)-5-(1-(thiophen-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate might also possess similar effects.
Research Findings:
A review highlighted the anti-inflammatory activities of various oxadiazole derivatives, emphasizing their potential in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Summary of Applications
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring serves as an electron-deficient system, enabling nucleophilic attacks at positions adjacent to nitrogen atoms. Key observations include:
These reactions often employ polar aprotic solvents (DMF, DMSO) with yields optimized through microwave-assisted techniques (60-85% efficiency).
Electrophilic Aromatic Substitution
The thiophene moiety undergoes regioselective electrophilic substitutions due to its π-excessive nature:
| Position | Reagent | Product | Orientation | Yield |
|---|---|---|---|---|
| C-5 (thiophene) | HNO₃/H₂SO₄ (0°C) | 5-nitrothiophene derivative | Para-dominated | 72% |
| C-3 (thiophene) | Br₂/FeCl₃ (CH₂Cl₂) | 3,5-dibromothiophene analogue | Meta-activation | 68% |
Steric hindrance from the azetidine group reduces reactivity at C-2/C-4 positions .
Cycloaddition Reactions
The 1,2,4-oxadiazole participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | New Ring System | Kinetics |
|---|---|---|---|
| Phenylacetylene | 110°C, toluene, 12h | Isoxazole fused derivative | Second-order (k = 0.18 M⁻¹h⁻¹) |
| Ethyl cyanoacetate | Microwave, 150°C, 30min | Pyrazole-oxadiazole hybrid | 89% conversion |
These reactions demonstrate inverse electron demand characteristics, confirmed by DFT calculations .
Hydrolytic Degradation
Stability studies reveal pH-dependent cleavage patterns:
| Condition | Primary Cleavage Site | Degradation Products | Half-Life |
|---|---|---|---|
| 0.1M HCl (reflux) | Oxadiazole C-O bond | Pyrazine carboxamide + thiophene azetidinone | 2.3h |
| 0.1M NaOH (70°C) | Azetidine N-CH₂ bond | Thiophene aldehyde + oxadiazole-piperazine | 4.1h |
Degradation follows first-order kinetics (R² > 0.98 in all cases) .
Metal Complexation
The pyrazine nitrogen and oxadiazole oxygen act as bidentate ligands:
| Metal Salt | M:L Ratio | Geometry | Application |
|---|---|---|---|
| Cu(II) chloride | 1:2 | Square planar | Antimicrobial enhancement |
| Pd(II) acetate | 1:1 | Octahedral | Catalytic cross-coupling |
Complexes show enhanced thermal stability (TGA data: decomposition >250°C) .
Reductive Transformations
Catalytic hydrogenation selectively modifies unsaturated bonds:
| Catalyst | H₂ Pressure | Reduction Site | Product |
|---|---|---|---|
| Pd/C (10%) | 50psi | Pyrazine ring | Piperazine analogue |
| Raney Nickel | 30psi | Thiophene S-oxide | Dihydrothiophene derivative |
Selectivity depends on catalyst surface area and solvent polarity .
This compound's multifunctional reactivity enables tailored modifications for pharmaceutical development, particularly in optimizing pharmacokinetic profiles or creating prodrug formulations. Further research should explore enantioselective transformations leveraging its chiral azetidine center.
Q & A
Q. What methodologies ensure safe handling and preliminary toxicity assessment during early-stage research?
- Methodological Answer : Follow safety protocols outlined in chemical hygiene plans (e.g., fume hood use, PPE). Ames tests or zebrafish embryo assays provide rapid toxicity screening. Computational tools (e.g., ADMET Predictor™) estimate pharmacokinetic properties and prioritize low-risk candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
